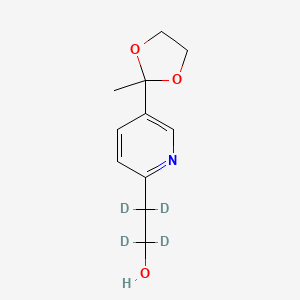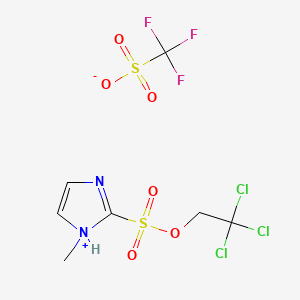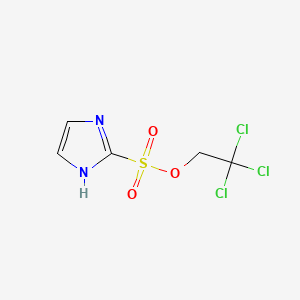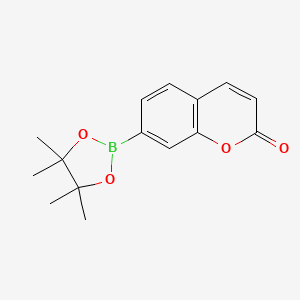
Coumarin-7-pinacolboronate
Übersicht
Beschreibung
Cumarin-Boronsäure-Pinacolat-Ester ist eine chemische Verbindung, die für ihre fluoreszierenden Eigenschaften und ihre Fähigkeit bekannt ist, reaktive Sauerstoff- und Stickstoffspezies nachzuweisen. Es ist eine löslichere Form von Cumarin-Boronsäure und wird in der biochemischen Forschung häufig zum Nachweis von Peroxynitrit, Hypochlorsäure und Wasserstoffperoxid verwendet .
2. Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Cumarin-Boronsäure-Pinacolat-Ester beinhaltet typischerweise die Reaktion von Cumarin-Boronsäure mit Pinacol in Gegenwart eines geeigneten Katalysators. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) oder Ethanol, und die Reaktion wird unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsmethoden: Die industrielle Produktion von Cumarin-Boronsäure-Pinacolat-Ester folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren und die präzise Steuerung der Reaktionsparameter, um Konsistenz und Qualität zu gewährleisten. Das Produkt wird dann durch Techniken wie Säulenchromatographie gereinigt, um die gewünschten Reinheitsgrade zu erreichen .
Wirkmechanismus
Target of Action
Coumarin-7-pinacolboronate (CBU) is a fluorescent probe primarily targeting reactive oxygen species (ROS) . ROS, such as hydrogen peroxide (H2O2), play a significant role in regulating physiological and pathological processes .
Mode of Action
CBU interacts with ROS through a nucleophilic reaction . For instance, CBU and H2O2 undergo a nucleophilic reaction to produce INT1 . The chemical reaction mechanisms are nearly identical for the reactions of CBU with various ROS, including hydrogen peroxide, hypochlorous acid, peroxynitrite, and tyrosine hydroperoxide .
Biochemical Pathways
The interaction of CBU with ROS affects the oxidation pathways of these species . The oxidation of CBU by ROS leads to the production of a fluorescent product, enabling the detection of these reactive species .
Pharmacokinetics
Coumarins, in general, are known to be metabolized by thecytochrome P450-linked mono-oxygenase enzyme system in liver microsomes . This process results in hydroxylation to form 7-hydroxycoumarin, which then undergoes phase II conjugation reaction to form a glucuronide conjugation associated with 7-hydroxycoumarin .
Result of Action
The result of CBU’s action is the production of a fluorescent product . This fluorescence allows for the detection and quantification of ROS, providing valuable information about physiological and pathological processes regulated by these species .
Action Environment
The action of CBU is influenced by the presence of various ROS in the environment . Different ROS have a strong influence on the rate-limiting step and reaction rate of the nucleophilic reaction between CBU and ROS . Therefore, the action, efficacy, and stability of CBU can be influenced by the concentration and types of ROS present in the environment .
Biochemische Analyse
Biochemical Properties
Coumarin-7-pinacolboronate plays a key role in biochemical reactions, particularly in the detection of various reactive oxygen species . The compound interacts with hydrogen peroxide, hypochlorous acid, peroxynitrite, and tyrosine hydroperoxide . The nature of these interactions involves a nucleophilic reaction, where this compound and the reactive oxygen species undergo a reaction to produce a product .
Cellular Effects
They can potentially treat various ailments, including cancer, metabolic, and degenerative disorders . They play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with various reactive oxygen species. The chemical reaction mechanisms are nearly identical for the reactions of this compound with hydrogen peroxide, hypochlorous acid, peroxynitrite, and tyrosine hydroperoxide .
Temporal Effects in Laboratory Settings
Coumarins as a class of compounds have been widely used in fluorescence-based studies and applications .
Dosage Effects in Animal Models
Coumarins have been observed to have anticancer activity against human tumor cell lines in different animal models .
Metabolic Pathways
Coumarins are synthesized through the phenylpropanoid pathway, a branch of the larger plant secondary metabolism pathway .
Transport and Distribution
Coumarins as fluorophores play a key role in fluorescent labeling of biomolecules .
Subcellular Localization
Coumarins as fluorophores play a key role in fluorescent labeling of biomolecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Coumarin Boronic Acid Pinacolate Ester typically involves the reaction of Coumarin Boronic Acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol, and the reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of Coumarin Boronic Acid Pinacolate Ester follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and quality. The product is then purified using techniques such as column chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Cumarin-Boronsäure-Pinacolat-Ester unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es reagiert mit Oxidationsmitteln wie Peroxynitrit, Hypochlorsäure und Wasserstoffperoxid, um fluoreszierende Produkte zu bilden
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Peroxynitrit, Hypochlorsäure, Wasserstoffperoxid.
Lösungsmittel: Dimethylsulfoxid (DMSO), Ethanol.
Katalysatoren: Palladiumkatalysatoren werden häufig in Substitutionsreaktionen eingesetzt.
Hauptprodukte: Das Hauptprodukt, das bei der Oxidation von Cumarin-Boronsäure-Pinacolat-Ester gebildet wird, ist 7-Hydroxycumarin, das eine starke Fluoreszenz aufweist .
Wissenschaftliche Forschungsanwendungen
Cumarin-Boronsäure-Pinacolat-Ester hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als fluoreszierende Sonde zum Nachweis von reaktiven Sauerstoff- und Stickstoffspezies verwendet
Biologie: Wird in der Untersuchung von oxidativem Stress und reaktiven Spezies in biologischen Systemen eingesetzt
Medizin: Potentielle Verwendung in diagnostischen Werkzeugen zur Überwachung von oxidativen Stress-bedingten Krankheiten
Industrie: Wird bei der Entwicklung von Sensoren und Erkennungssystemen für die Umweltüberwachung eingesetzt
5. Wirkmechanismus
Der Mechanismus, durch den Cumarin-Boronsäure-Pinacolat-Ester seine Wirkungen entfaltet, beinhaltet die Oxidation der Boronsäureestergruppe durch reaktive Sauerstoff- und Stickstoffspezies. Diese Oxidation führt zur Bildung von 7-Hydroxycumarin, einem fluoreszierenden Produkt, das mit Hilfe der Fluoreszenzspektroskopie leicht nachgewiesen werden kann. Zu den molekularen Zielstrukturen gehören Peroxynitrit, Hypochlorsäure und Wasserstoffperoxid, von denen bekannt ist, dass sie die Boronsäureestergruppe oxidieren .
Ähnliche Verbindungen:
Phenylboronsäure-Pinacol-Ester: Ein weiterer Boronsäureester, der in der organischen Synthese und als Baustein in verschiedenen chemischen Reaktionen verwendet wird.
Cumarin-Boronsäure: Die Stammverbindung von Cumarin-Boronsäure-Pinacolat-Ester, die für ähnliche Anwendungen verwendet wird, aber eine geringere Löslichkeit aufweist
Einzigartigkeit: Cumarin-Boronsäure-Pinacolat-Ester ist aufgrund seiner erhöhten Löslichkeit im Vergleich zu Cumarin-Boronsäure einzigartig, wodurch es besser für den Einsatz in wässrigen Umgebungen geeignet ist. Seine starken fluoreszierenden Eigenschaften und die Fähigkeit, mehrere reaktive Spezies nachzuweisen, machen es zu einem wertvollen Werkzeug in der biochemischen Forschung .
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid Pinacol Ester: Another boronic ester used in organic synthesis and as a building block in various chemical reactions.
Coumarin Boronic Acid: The parent compound of Coumarin Boronic Acid Pinacolate Ester, used for similar applications but with lower solubility
Uniqueness: Coumarin Boronic Acid Pinacolate Ester is unique due to its enhanced solubility compared to Coumarin Boronic Acid, making it more suitable for use in aqueous environments. Its strong fluorescent properties and ability to detect multiple reactive species make it a valuable tool in biochemical research .
Eigenschaften
IUPAC Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BO4/c1-14(2)15(3,4)20-16(19-14)11-7-5-10-6-8-13(17)18-12(10)9-11/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNRAQZLNMHAOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CC(=O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675779 | |
| Record name | 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190788-61-5 | |
| Record name | 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does Coumarin-7-pinacolboronate interact with reactive oxygen species like hydrogen peroxide, and what are the downstream effects of this interaction?
A1: this compound (CBU) acts as a fluorescent probe by reacting with specific reactive oxygen species (ROS), primarily hydrogen peroxide (H2O2). The reaction mechanism involves the oxidation of the boronate group within CBU by H2O2 []. This oxidation leads to the cleavage of the boronate moiety, transforming the non-fluorescent CBU into a highly fluorescent coumarin derivative. This change in fluorescence intensity allows researchers to detect and quantify H2O2 levels in various systems.
Q2: The research mentions that the reaction mechanism is similar for various ROS. Does this mean the reaction rate is also similar, or are there differences?
A2: While the chemical reaction mechanism for CBU with different ROS like hydrogen peroxide, hypochlorous acid, peroxynitrite, and tyrosine hydroperoxide is nearly identical, the reaction rates vary significantly []. The specific chemical properties of each ROS influence the rate-limiting step of the reaction, leading to differences in reaction rates. This highlights the importance of considering the specific ROS being targeted when using CBU as a probe.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



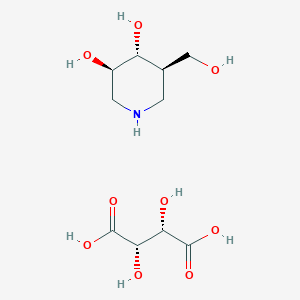
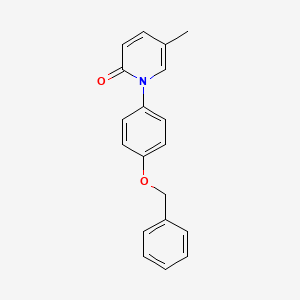
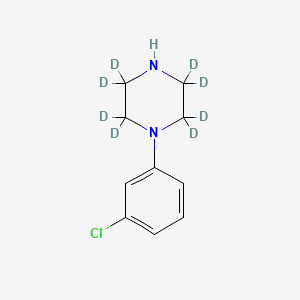
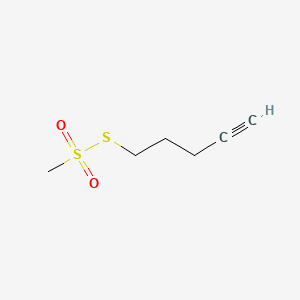
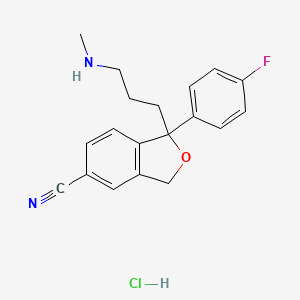
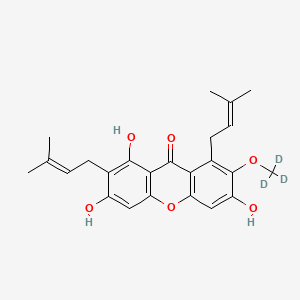
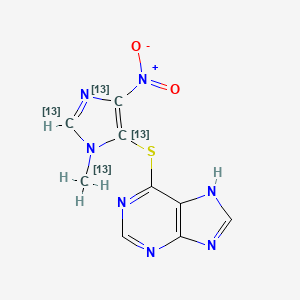
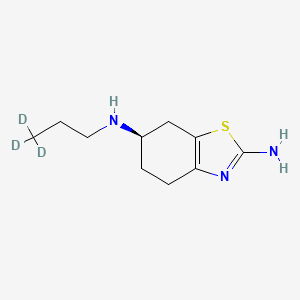
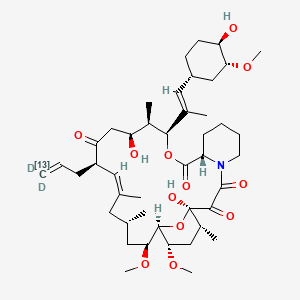
![5-[[4-[1,1,2,2-tetradeuterio-2-[5-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B563789.png)
